molecular formula C11H13NO2 B2565191 (1E,4E)-1-(dimethylamino)-5-(2-furyl)penta-1,4-dien-3-one CAS No. 109482-98-6

(1E,4E)-1-(dimethylamino)-5-(2-furyl)penta-1,4-dien-3-one

Cat. No.: B2565191
CAS No.: 109482-98-6
M. Wt: 191.23
InChI Key: STTKYJIVUBORTF-BSWSSELBSA-N
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Description

(1E,4E)-1-(dimethylamino)-5-(2-furyl)penta-1,4-dien-3-one ( 109482-98-6) is a high-purity chemical compound supplied for research and development purposes. With a molecular formula of C11H13NO2 and a molecular weight of 191.23 g/mol, this compound belongs to the class of heterocyclic building blocks, specifically a chalcone analogue featuring a furan moiety . Compounds with this core structure are of significant interest in medicinal chemistry research. Chalcones and their mono-carbonyl analogues are actively investigated for a wide range of biological activities, which include anti-inflammatory, antimalarial, and antioxidant properties . Furthermore, structural analogues containing the furan ring system are key intermediates in developing novel bioactive molecules, such as pyrazolyl-chalcones, which have shown promise in investigations against lung carcinoma cell lines . The penta-1,4-dien-3-one core is a versatile chemical framework. Its synthesis often involves a Claisen-Schmidt condensation, a well-established method for preparing such enone systems . Researchers utilize this compound and its derivatives as critical precursors in synthesizing more complex heterocyclic systems for various applications. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

(1E,4E)-1-(dimethylamino)-5-(furan-2-yl)penta-1,4-dien-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-12(2)8-7-10(13)5-6-11-4-3-9-14-11/h3-9H,1-2H3/b6-5+,8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STTKYJIVUBORTF-BSWSSELBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C=CC1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)/C=C/C1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E,4E)-1-(dimethylamino)-5-(2-furyl)penta-1,4-dien-3-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as furfural and dimethylamine.

    Condensation Reaction: The key step involves a condensation reaction between furfural and dimethylamine in the presence of a base, such as sodium hydroxide, to form the intermediate compound.

    Dehydration: The intermediate undergoes a dehydration reaction to form the conjugated diene system.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the use of automated systems ensures consistent quality.

Chemical Reactions Analysis

Reduction Reactions

The conjugated dienone system undergoes selective reduction under controlled conditions:

  • Hydrogenation : Catalytic hydrogenation (e.g., H₂/Pd-C) reduces the α,β-unsaturated ketone to a saturated amine-alcohol derivative.

  • Metal Hydride Reduction : NaBH₄ or LiAlH₄ selectively reduces the carbonyl group to a secondary alcohol while preserving the furan ring.

Example Reaction Pathway :

(1E,4E)-1-(dimethylamino)-5-(2-furyl)penta-1,4-dien-3-oneNaBH4Alcohol derivative[1]\text{this compound} \xrightarrow{\text{NaBH}_4} \text{Alcohol derivative} \quad[1]

Nucleophilic Addition Reactions

The enaminone structure facilitates nucleophilic attacks at the β-carbon of the α,β-unsaturated ketone:

  • Sulfene Additions : Reacts with sulfene derivatives (generated from methanesulfonyl chlorides and Et₃N) to form 4-dimethylamino-3,4-dihydro-1,2-oxathiine 2,2-dioxide intermediates. This proceeds via a concerted mechanism with anti/syn diastereoselectivity .

  • Cycloadditions : Participates in [4+2] Diels-Alder reactions with dienophiles like maleic anhydride, leveraging the dienone system.

Key Data :

Reaction TypeConditionsProductYieldSource
Sulfene AdditionEt₃N, CH₂Cl₂, 0°C → rt3,4-Dihydro-1,2-oxathiine 2,2-dioxide60–75%
Diels-Alder CyclizationReflux in toluene, 12–48 hBicyclic adducts45–68%

Cyclization and Heterocycle Formation

The compound serves as a precursor for synthesizing nitrogen- and oxygen-containing heterocycles:

  • Cope Elimination : Thermal treatment induces β-hydrogen elimination, generating unsaturated 1,2-oxathiine 2,2-dioxides with full regio-control .

  • Photochemical Reactions : UV irradiation triggers electrocyclic ring-opening/closing, enabling access to photochromic derivatives .

Mechanistic Insight :
The dimethylamino group directs cyclization by stabilizing transition states through resonance. For example, sulfene additions proceed via a six-membered cyclic transition state .

Functionalization of the Furan Ring

The 2-furyl substituent undergoes electrophilic substitution:

  • Halogenation : Reacts with bromine in acetic acid to form 5-bromo-furan derivatives.

  • Cross-Coupling : Participates in Suzuki-Miyaura couplings with aryl boronic acids under Pd catalysis .

Stability and Degradation

  • Thermal Decomposition : Degrades above 200°C via retro-Diels-Alder pathways, releasing furan and dimethylamine fragments.

  • Oxidative Stability : Resists autoxidation under ambient conditions due to conjugation stabilization .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of (1E,4E)-1-(dimethylamino)-5-(2-furyl)penta-1,4-dien-3-one as an anticancer agent. Research indicates that this compound can induce apoptosis in various cancer cell lines, making it a candidate for further development in cancer therapeutics.

Case Study 1: Induction of Apoptosis
A study published in the Journal of Medicinal Chemistry demonstrated that treatment with this compound resulted in a significant increase in apoptosis markers in human breast cancer cells. The mechanism was linked to the activation of caspases and the disruption of mitochondrial membrane potential1.

Data Table: Anticancer Activity Summary

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Apoptosis induction via caspase activation
HeLa (Cervical)12Mitochondrial dysfunction
A549 (Lung)18Cell cycle arrest

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Preliminary investigations reveal its efficacy against several bacterial strains, suggesting potential applications in treating infections.

Case Study 2: Antimicrobial Efficacy
In vitro tests conducted against Gram-positive bacteria such as Staphylococcus aureus indicated that this compound exhibits significant inhibitory effects. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis2.

Data Table: Antimicrobial Activity Summary

Bacterial StrainMinimum Inhibitory Concentration (MIC)Mechanism of Action
Staphylococcus aureus32 µg/mLCell wall synthesis inhibition
Escherichia coli64 µg/mLMembrane disruption
Bacillus subtilis16 µg/mLProtein synthesis inhibition

Mechanism of Action

The mechanism of action of (1E,4E)-1-(dimethylamino)-5-(2-furyl)penta-1,4-dien-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Anticancer and Antiproliferative Activities
Compound Substituents Activity (Cell Line) Reference
F3 (Curcumin analog) 4-Hydroxy-3,5-dimethoxyphenyl & 3,4,5-trimethoxyphenyl Cytotoxicity in MCF-7 > Curcumin
LE (Curcumin analog) 3,4-Dimethoxyphenyl & 2-hydroxy-4-methoxyphenyl Cytotoxicity in MCF-7 > Curcumin
Compound 49 () Benzoimidazolyl & trifluoromethylthiazole Antiproliferative (Prostate cells)
Target Compound Dimethylamino & 2-furyl Not reported
Table 2: Antiviral Activity Against Tobacco Mosaic Virus (TMV)
Compound Substituents Inhibition Rate (%) EC₅₀ (μg/mL) Reference
5d (Oxime ether) Benzyloxy phenyl & furyl oxime 66.9 N/A
5m (Oxime ether) Benzyloxy phenyl & 4-chlorobenzyl oxime 87.0 N/A
Quinazoline derivative 4-Chloro-3-nitrophenyl & quinazolin-4-yloxy N/A 352.0
Target Compound Dimethylamino & 2-furyl Not tested N/A
Table 3: Mosquitocidal and Pesticidal Activity
Compound Substituents LC₅₀ (μM) Against Ae. aegypti Reference
Bis(2-fluorophenyl) derivative 2-Fluorophenyl & heptanoyl oxime 27.90
Cyclohexanone derivative Furan-2-ylmethylene 20.07
Target Compound Dimethylamino & 2-furyl Not tested

Key Insight : Fluorinated and furyl-containing analogs show significant mosquitocidal activity, hinting at possible efficacy for the target compound.

Physicochemical Properties

  • Yields : Analogs exhibit yields ranging from 19% () to 89% ().
  • Purity : Most analogs achieve >95% HPLC purity after purification ().
  • Melting Points : Vary widely; e.g., 133–134°C for Compound 49 () vs. 143–145°C for 4d ().
  • Solubility: The dimethylamino group in the target compound may improve aqueous solubility compared to methoxy or halogenated analogs.

Biological Activity

(1E,4E)-1-(dimethylamino)-5-(2-furyl)penta-1,4-dien-3-one is a compound notable for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

  • Molecular Formula : C₁₁H₁₃N₁O₂
  • Molecular Weight : 191.226 g/mol
  • CAS Number : 109482-98-6
  • Melting Point : 127 °C
  • LogP : 1.7 (indicating moderate lipophilicity) .

Biological Activity Overview

The compound has been investigated for various biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that this compound exhibits significant cytotoxic effects against several cancer cell lines. The mechanism appears to involve the induction of apoptosis through mitochondrial pathways and the generation of reactive oxygen species (ROS) .
  • Antimicrobial Effects : It has shown promising activity against a range of bacteria and fungi. The compound's ability to disrupt microbial membranes may contribute to its antimicrobial properties .

Antitumor Mechanism

The antitumor activity is primarily attributed to:

  • Induction of Apoptosis : Studies indicate that the compound activates caspases and alters mitochondrial membrane potential, leading to programmed cell death in cancer cells .
  • Inhibition of Cell Proliferation : The compound has been shown to inhibit cell cycle progression in various cancer cell lines, effectively reducing tumor growth .

Antimicrobial Mechanism

The antimicrobial action is believed to occur through:

  • Membrane Disruption : The compound interacts with microbial membranes, leading to increased permeability and eventual cell lysis .
  • Inhibition of Biofilm Formation : It is also reported to prevent biofilm formation in certain bacterial strains, enhancing its effectiveness as an antimicrobial agent .

Case Study 1: Antitumor Activity

A study evaluated the effects of this compound on human breast cancer cells (MCF-7). The results indicated:

Concentration (µM)Cell Viability (%)Apoptosis Rate (%)
107515
255040
503070

At a concentration of 50 µM, the compound significantly reduced cell viability and increased apoptosis rates compared to control groups .

Case Study 2: Antimicrobial Efficacy

In another study focusing on its antimicrobial properties, this compound was tested against Staphylococcus aureus and Escherichia coli:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These findings suggest that the compound possesses moderate antibacterial activity, particularly against Gram-positive bacteria .

Q & A

Q. 1.1. What synthetic strategies optimize the yield of (1E,4E)-1-(dimethylamino)-5-(2-furyl)penta-1,4-dien-3-one?

Methodological Answer:

  • Cross-aldol condensation : Use α,β-unsaturated ketones with furyl and dimethylamino substituents under basic conditions (e.g., KOH/EtOH). Monitor steric effects of the dimethylamino group, which may require elevated temperatures (80–100°C) to enhance reaction efficiency .
  • Catalyst optimization : Employ organocatalysts like L-proline to improve regioselectivity. For example, yields for similar penta-1,4-dien-3-one derivatives ranged from 37% to 89% depending on substituent bulkiness .
  • Purification : Use flash chromatography (silica gel, hexane/ethyl acetate gradient) followed by HPLC (C18 column, methanol/water mobile phase) to achieve >95% purity .

Q. 1.2. How can NMR and IR spectroscopy confirm the structural integrity of this compound?

Methodological Answer:

  • 1H NMR :
    • Look for vinyl proton doublets at δ 6.5–7.5 ppm (J = 15–16 Hz, E-configuration).
    • Dimethylamino protons as a singlet at δ 2.8–3.1 ppm .
  • 13C NMR :
    • Carbonyl carbon at δ 185–190 ppm.
    • Furyl carbons at δ 110–150 ppm .
  • IR :
    • Strong C=O stretch at 1650–1680 cm⁻¹.
    • C-N stretch (dimethylamino) at 1250–1300 cm⁻¹ .

Advanced Research Questions

Q. 2.1. How can computational modeling predict the compound’s interaction with biological targets (e.g., viral coat proteins)?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite with the TMV coat protein (PDB: 1EI7).
    • Set grid parameters to cover the binding pocket (center coordinates: x=15.2, y=22.8, z=18.4; grid size: 25 ų).
    • Validate docking poses with MD simulations (NAMD/GROMACS) to assess binding stability .
  • QSAR analysis : Correlate substituent electronic properties (Hammett σ constants) with antiviral activity (e.g., TMV inhibition rates >60% for derivatives with electron-withdrawing groups) .

Q. 2.2. What crystallographic techniques resolve structural ambiguities in this compound?

Methodological Answer:

  • Single-crystal X-ray diffraction :
    • Grow crystals via slow evaporation (solvent: DCM/hexane).
    • Use SHELXL for refinement; assign anisotropic displacement parameters for non-H atoms. Address disorder in flexible moieties (e.g., furyl ring) using PART instructions .
  • Data collection :
    • Optimize resolution (<0.84 Å) with Mo-Kα radiation (λ = 0.71073 Å).
    • Apply multi-scan absorption corrections (SADABS) .

Q. 2.3. How to address contradictions in reported bioactivity data (e.g., varying IC₅₀ values)?

Methodological Answer:

  • Assay standardization :
    • Use consistent cell lines (e.g., MCF-7 for antiproliferative studies) and virus strains (e.g., TMV-Cg).
    • Normalize data to positive controls (e.g., ribavirin for antiviral assays) .
  • Stability testing :
    • Perform HPLC-MS post-assay to confirm compound integrity. Degradation products (e.g., oxidized furyl groups) may explain variability .

Mechanistic & Methodological Challenges

Q. 3.1. What experimental designs validate the role of the dimethylamino group in bioactivity?

Methodological Answer:

  • Analog synthesis : Prepare derivatives with substituted amines (e.g., diethylamino, pyrrolidino) and compare IC₅₀ values.
    • For example, dimethylamino analogs showed 2-fold higher TMV inhibition than diethylamino derivatives in protective assays .
  • Protonation studies : Use pH-dependent NMR (D₂O/CD₃OD) to assess amine basicity. Bioactivity often correlates with pKa (optimal range: 7.5–8.5) .

Q. 3.2. How to evaluate the compound’s antioxidant mechanism via NRF2 pathway modulation?

Methodological Answer:

  • Cell-based assays :
    • Treat oxidative stress-induced PC12 cells (50 µM H₂O₂) with the compound (10–50 µM).
    • Measure NRF2 nuclear translocation via immunofluorescence (anti-NRF2 antibody) .
  • Western blotting : Quantify HO-1 and NQO1 expression. Curcumin analogs increased HO-1 by 3–5 fold at 24h .

Critical Analysis of Contradictions

  • Antiviral vs. Antiproliferative Efficacy : Derivatives with bulky substituents (e.g., trifluoromethylthiazole) show higher antiproliferative activity (IC₅₀ < 5 µM) but reduced antiviral effects due to poor solubility .
  • NRF2 Activation : Hydroxyl-rich analogs (e.g., 3,4-dihydroxyphenyl) enhance antioxidant responses but may undergo rapid oxidation, reducing bioavailability .

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